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molecular formula C17H24O4 B8290905 Diethyl p-isopropylbenzylmalonate

Diethyl p-isopropylbenzylmalonate

Cat. No. B8290905
M. Wt: 292.4 g/mol
InChI Key: LOXMLXSTUMQVAM-UHFFFAOYSA-N
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Patent
US04504492

Procedure details

Diethyl malonate was added dropwise at 20°-25° C. to a stirred suspension of sodium hydride (1 equi) in dry DMSO. The mixture was stirred until the evolution of hydrogen had ceased (ca. 1 hour), then a solution of p-isopropylbenzyl bromide (1 equiv.) (prepared from p-isopropylbenzyl alcohol and PBr3) in dry DMSO added dropwise with stirring. After stirring at room temperature for 1.5 hours the mixture was heated on the steam bath for 0.5 hour until a clear solution was obtained. The mixture was poured onto ice, extracted several times with ether and the extracts combined and washed with water and brine, dried (MgSO4) and evaporated in vacuo. The residual oil was distilled, collecting the fraction b.p. 160°-170° (2-3 mm).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[H-].[Na+].[H][H].[CH:16]([C:19]1[CH:26]=[CH:25][C:22]([CH2:23]Br)=[CH:21][CH:20]=1)([CH3:18])[CH3:17]>CS(C)=O>[CH:16]([C:19]1[CH:26]=[CH:25][C:22]([CH2:23][CH:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[C:1]([O:9][CH2:10][CH3:11])=[O:8])=[CH:21][CH:20]=1)([CH3:18])[CH3:17] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=CC=C(CBr)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(ca. 1 hour)
Duration
1 h
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 1.5 hours the mixture
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
was heated on the steam bath for 0.5 hour until a clear solution
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
was obtained
ADDITION
Type
ADDITION
Details
The mixture was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted several times with ether
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residual oil was distilled
CUSTOM
Type
CUSTOM
Details
collecting the fraction b.p. 160°-170° (2-3 mm)

Outcomes

Product
Name
Type
Smiles
C(C)(C)C1=CC=C(CC(C(=O)OCC)C(=O)OCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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